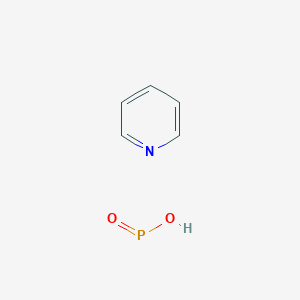

Phosphenous acid;pyridine

Description

Properties

CAS No. |

81227-76-1 |

|---|---|

Molecular Formula |

C5H6NO2P |

Molecular Weight |

143.08 g/mol |

IUPAC Name |

phosphenous acid;pyridine |

InChI |

InChI=1S/C5H5N.HO2P/c1-2-4-6-5-3-1;1-3-2/h1-5H;(H,1,2) |

InChI Key |

DMIWKFHIHMFQCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.OP=O |

Origin of Product |

United States |

Foundational & Exploratory

Phosphenous Acid and Pyridine: An In-depth Technical Guide to Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the formation of the adduct between phosphenous acid and pyridine. The primary interaction is an acid-base reaction, leading to the formation of a pyridinium phosphinate salt. This document provides a detailed analysis of the underlying mechanism, relevant quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding of this chemical process.

Introduction: The Nature of the Reactants

Hypophosphorous acid (H₃PO₂) exists in a tautomeric equilibrium with its less stable form, phosphenous acid. The predominant species is the phosphinic acid tautomer, HOP(O)H₂, which is a moderately strong acid.[1][2] The phosphenous acid tautomer, HP(OH)₂, is a minor component in this equilibrium.[1]

Pyridine (C₅H₅N) is a basic heterocyclic organic compound, owing to the lone pair of electrons on the nitrogen atom. The protonated form of pyridine is the pyridinium ion (C₅H₅NH⁺).

The interaction between hypophosphorous acid and pyridine is primarily governed by their respective acid-base properties, resulting in the formation of a salt, which can be considered the "adduct."

Primary Adduct Formation Mechanism: An Acid-Base Reaction

The most significant interaction between hypophosphorous acid and pyridine is a straightforward proton transfer from the acidic phosphinic acid tautomer to the basic nitrogen atom of pyridine. This results in the formation of a pyridinium phosphinate salt.

The reaction can be represented as:

H₂P(O)OH + C₅H₅N ⇌ [C₅H₅NH]⁺[H₂P(O)O]⁻

This equilibrium lies far to the right, favoring the formation of the salt, as hypophosphorous acid is a considerably stronger acid than the pyridinium ion.

Signaling Pathway Diagram

Caption: Acid-base reaction between hypophosphorous acid and pyridine.

Hypothetical Involvement of the Phosphenous Acid Tautomer

While the acid-base reaction is the predominant pathway, it is theoretically possible for the minor phosphenous acid tautomer to participate in adduct formation. In this hypothetical scenario, the phosphorus atom of phosphenous acid could act as an electrophilic center for the nucleophilic attack by the pyridine nitrogen.

This mechanism is less likely due to the low concentration of the phosphenous acid tautomer and the rapid nature of the acid-base reaction.

Logical Relationship Diagram

Caption: Plausible reaction pathways of hypophosphorous acid tautomers with pyridine.

Quantitative Data

The favorability of the acid-base reaction is supported by the pKa values of the participating species.

| Compound | pKa Value | Reference(s) |

| Hypophosphorous Acid (H₃PO₂) | ~1.1 - 2.27 | [1][3][4][5] |

| Pyridinium Ion (C₅H₅NH⁺) | ~5.2 | [6][7] |

The significantly lower pKa of hypophosphorous acid indicates it is a much stronger acid than the pyridinium ion, thus readily donating a proton to pyridine.

Experimental Protocols

While a specific protocol for the preparation of the "phosphenous acid pyridine adduct" (pyridinium phosphinate) is not extensively documented, a general procedure for salt formation can be adapted. The following is a representative protocol.

Synthesis of Pyridinium Phosphinate

Materials:

-

Hypophosphorous acid (50% aqueous solution)

-

Pyridine

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve a known amount of pyridine in anhydrous diethyl ether.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric equivalent of hypophosphorous acid (50% aqueous solution) dropwise to the pyridine solution. A white precipitate should form immediately.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.

-

Dry the resulting white solid under vacuum to obtain the pyridinium phosphinate salt.

Characterization:

The product can be characterized using standard analytical techniques:

-

¹H NMR: To confirm the presence of the pyridinium proton and the protons on the phosphinate anion.

-

³¹P NMR: To identify the chemical shift characteristic of the phosphinate phosphorus atom.

-

FT-IR Spectroscopy: To observe the characteristic vibrational frequencies of the pyridinium ring and the P-O and P-H bonds of the phosphinate anion.

-

Elemental Analysis: To determine the elemental composition of the salt.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of pyridinium phosphinate.

Conclusion

The formation of an adduct between phosphenous acid and pyridine is predominantly an acid-base reaction, yielding pyridinium phosphinate. This is a direct consequence of the acidic nature of the major tautomer of hypophosphorous acid (phosphinic acid) and the basicity of pyridine. While the involvement of the minor phosphenous acid tautomer in a nucleophilic-electrophilic interaction is a theoretical possibility, the proton transfer mechanism is overwhelmingly favored and supported by the quantitative pKa data. The provided experimental protocol offers a general guideline for the synthesis and subsequent characterization of the resulting salt, which is the primary product of this interaction. This guide provides a foundational understanding for researchers and professionals working with these and related compounds in various scientific and developmental capacities.

References

- 1. HYPOPHOSPHORUS ACID - Ataman Kimya [atamanchemicals.com]

- 2. Hypophosphorous acid - Wikipedia [en.wikipedia.org]

- 3. Phosphinic Acid | H3O2P | CID 4124402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hypophosphorous acid | 6303-21-5 [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Pyridinium — Wikipédia [fr.wikipedia.org]

- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

An In-depth Technical Guide to the Synthesis and Characterization of Phosphenous Acid-Pyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phosphenous acid-pyridine complexes, with a focus on their phosphinite derivatives. Given the transient nature of phosphenous acid (H₂POH), this guide centers on stable and well-characterized complexes formed between pyridine-based ligands and derivatives of phosphinous acid (R₂POH), herein referred to as phosphinite ligands. These compounds are of significant interest in catalysis, materials science, and medicinal chemistry due to the unique electronic and steric properties conferred by the phosphorus(III) center.

Synthesis of Phosphenous Acid-Pyridine Complexes (Phosphinite Complexes)

The synthesis of pyridine-phosphinite complexes typically involves the reaction of a functionalized pyridine with a chlorophosphine in the presence of a base, or the reaction of a pyridinol with a chlorophosphine. A common strategy is the formation of "reverse pyridine" bis(phosphinite) pincer ligands, where the phosphorus donors are linked to a central pyridine core.

General Experimental Protocol for the Synthesis of a Bis(phosphinite) Pyridine Pincer Ligand

This protocol is based on the synthesis of 3,5-bis(di-tert-butylphosphinito)pyridine.

Materials:

-

3,5-dihydroxypyridine

-

Di-tert-butylchlorophosphine

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask charged with 3,5-dihydroxypyridine and a stir bar, add anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Add triethylamine to the suspension.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butylchlorophosphine in anhydrous toluene to the cooled suspension over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

After cooling to room temperature, filter the mixture to remove triethylammonium chloride.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 3,5-bis(di-tert-butylphosphinito)pyridine ligand.

Characterization of Phosphenous Acid-Pyridine Complexes

The structural and electronic properties of these complexes are elucidated using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR are crucial for characterizing these complexes in solution.

-

³¹P NMR Spectroscopy: This is the most informative technique for probing the phosphorus environment. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment, the nature of the substituents, and the presence of metal centers. For example, the ³¹P NMR spectrum of 3,5-bis(di-tert-butylphosphinito)pyridine shows a single resonance at approximately 157.7 ppm.[1] Coordination to a Lewis acid like B(C₆F₅)₃ can cause a downfield shift to around 170.6 ppm, indicating a change in the electronic environment of the phosphorus atom.[1]

-

¹H and ¹³C NMR Spectroscopy: These techniques provide information about the pyridine backbone and the substituents on the phosphorus atom. Coordination of the pyridine nitrogen can lead to shifts in the resonances of the pyridine protons.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. This data is essential for understanding the steric and electronic effects of the phosphinite ligands.

Computational Studies

Density Functional Theory (DFT) calculations are often employed to complement experimental data. These studies can provide insights into the electronic structure, bonding, and reactivity of the complexes. For instance, DFT calculations can be used to rationalize the selectivities of reactions involving these complexes.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative phosphenous acid-pyridine complexes and their precursors.

Table 1: ³¹P NMR Chemical Shifts

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |

| 3,5-bis(di-tert-butylphosphinito)pyridine | C₆D₆ | 157.7 | [1] |

| [B(C₆F₅)₃]-adduct of 3,5-bis(di-tert-butylphosphinito)pyridine | CD₂Cl₂ | 170.6 | [1] |

Experimental and Logical Workflows

The synthesis and characterization of phosphenous acid-pyridine complexes follow a logical workflow, from ligand synthesis to complex formation and detailed analysis.

Caption: Workflow for the synthesis and characterization of phosphinite-pyridine ligands and their metal complexes.

Signaling Pathways and Logical Relationships

The reactivity of these complexes can be understood through logical relationships. For instance, the coordination of a Lewis acid to the pyridine nitrogen alters the electronic properties of the phosphinite donors, which in turn influences the outcome of subsequent reactions.

Caption: Logical diagram illustrating the effect of Lewis acid coordination on a phosphinite-pyridine ligand.

This guide provides a foundational understanding of the synthesis and characterization of phosphenous acid-pyridine complexes, focusing on their phosphinite derivatives. The detailed protocols, data, and workflows presented herein are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

References

A Theoretical Deep Dive into Pyridine Phosphination Reactions: Mechanisms, Energetics, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridines, a core scaffold in numerous pharmaceuticals and agrochemicals, is a pivotal task in modern organic synthesis. Among the various strategies, C-H phosphination has emerged as a powerful tool for introducing phosphorus-containing moieties, which can serve as versatile synthetic handles for further molecular elaboration. This technical guide provides a comprehensive theoretical examination of metal-free pyridine phosphination reactions, focusing on the underlying mechanisms, reaction energetics, and detailed experimental and computational protocols to facilitate further research and application in drug discovery and development.

Core Concepts: Reaction Mechanisms and Theoretical Framework

The metal-free phosphination of pyridines typically proceeds through a series of well-defined steps that have been elucidated through extensive density functional theory (DFT) calculations. The general mechanism involves the activation of the pyridine ring, followed by nucleophilic attack of a phosphine, and subsequent rearomatization. The specific nature of these steps, including the rate-determining step, is highly dependent on the phosphine reagent and the additives employed.[1]

Two prominent examples that highlight these mechanistic nuances are the phosphination of pyridine with triethyl phosphite (P(OEt)₃) and the phosphination of 2-phenylpyridine with triphenylphosphine (PPh₃).

Phosphination with Triethyl Phosphite (P(OEt)₃)

The reaction of pyridine with P(OEt)₃ in the presence of trifluoromethanesulfonic anhydride (Tf₂O) is initiated by the activation of the pyridine nitrogen through the formation of an N-triflylpyridinium intermediate. This activation enhances the electrophilicity of the pyridine ring, facilitating the subsequent nucleophilic addition of P(OEt)₃. The reaction then proceeds through ethyl group migration and rearomatization to yield the final phosphonated pyridine.[1]

Phosphination with Triphenylphosphine (PPh₃)

In the case of 2-phenylpyridine phosphination with PPh₃, the reaction also commences with pyridine activation by Tf₂O. Following the nucleophilic addition of PPh₃, the rearomatization is achieved through proton abstraction by a base, such as triethylamine (NEt₃).[1] The steric bulk of the triphenylphosphine plays a significant role in directing the regioselectivity of the reaction.[1]

Quantitative Data Presentation

The energetics of these reaction pathways have been investigated using DFT calculations, providing valuable insights into the feasibility and kinetics of each step. The following tables summarize the calculated Gibbs free energy changes (ΔG) for the key intermediates and transition states in the phosphination of pyridine with P(OEt)₃ and 2-phenylpyridine with PPh₃.

Table 1: Calculated Gibbs Free Energies for the Phosphination of Pyridine with P(OEt)₃

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| Pyridine Activation | Pyridine + Tf₂O | 0.0 |

| TS (Pyridine + Tf₂O) | 1.2 | |

| N-triflylpyridinium triflate | -24.5 | |

| Nucleophilic Addition | N-triflylpyridinium triflate + P(OEt)₃ | -24.5 |

| TS (Nucleophilic Addition) | -13.4 | |

| Dihydropyridine Intermediate | -33.1 | |

| Ethyl Migration & Rearomatization | Dihydropyridine Intermediate | -33.1 |

| TS (Ethyl Migration) | -11.2 | |

| Final Product + Tf₂NH | -83.0 |

Data sourced from Du et al. (2022).[1]

Table 2: Calculated Gibbs Free Energies for the Phosphination of 2-Phenylpyridine with PPh₃

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| Pyridine Activation | 2-Ph-Pyridine + Tf₂O | 0.0 |

| TS (Pyridine Activation) | 7.7 | |

| N-triflyl-2-Ph-pyridinium triflate | -18.9 | |

| Nucleophilic Addition | N-triflyl-2-Ph-pyridinium + PPh₃ | -18.9 |

| TS (Nucleophilic Addition) | -11.1 | |

| Dihydropyridine Intermediate | -30.5 | |

| Proton Abstraction | Dihydropyridine Intermediate + NEt₃ | -30.5 |

| TS (Proton Abstraction) | -9.6 | |

| Deprotonated Intermediate | -32.8 | |

| S-N Bond Cleavage | Deprotonated Intermediate | -32.8 |

| TS (S-N Cleavage) | -32.4 | |

| Final Product + [HNEt₃][OTf] | -72.7 |

Data sourced from Du et al. (2022).[1]

Experimental and Computational Protocols

Experimental Protocol: General Procedure for Pyridine Phosphination with Triphenylphosphine

This protocol is adapted from the work of Dolewski, Fricke, and McNally (2018), which serves as a basis for the theoretical study.

Materials:

-

Pyridine derivative (1.0 equiv)

-

Triphenylphosphine (1.1 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

-

Triethylamine (NEt₃) (2.0 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridine derivative and anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add trifluoromethanesulfonic anhydride dropwise to the stirred solution.

-

After stirring for 15 minutes at -78 °C, add a solution of triphenylphosphine in anhydrous dichloromethane dropwise.

-

Continue stirring at -78 °C for 30 minutes.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture can be quenched with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Computational Protocol: DFT Calculations

This protocol is based on the methodology reported by Du et al. (2022).[1]

Software:

-

Gaussian 16

Methodology:

-

Geometry Optimization: All minima (reactants, intermediates, products) and transition state structures were optimized using the M06-2X functional with the 6-311G** basis set.

-

Solvation Model: The effect of the solvent (acetonitrile) was included using the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) as part of the self-consistent reaction field (SCRF) method.

-

Frequency Calculations: Harmonic frequency calculations were performed at the same level of theory (M06-2X/6-311G**) to confirm the nature of the stationary points (minima have all real frequencies, while transition states have a single imaginary frequency) and to obtain Gibbs free energy corrections.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in the phosphination of pyridine with P(OEt)₃ and PPh₃.

Conclusion

The theoretical study of pyridine phosphination reactions provides invaluable insights into the intricate mechanistic details that govern these important transformations. By understanding the reaction energetics and identifying the rate-determining steps, researchers can rationally design more efficient and selective synthetic methodologies. The combination of detailed computational data and robust experimental protocols presented in this guide serves as a foundational resource for scientists and professionals in the field of drug development, enabling the strategic application of pyridine phosphination in the synthesis of novel and complex molecular architectures.

References

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of Phosphenous Acid and Pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between a phosphorus-based acid and a nitrogenous base like pyridine is a fundamental acid-base interaction with potential relevance in various fields, including organic synthesis, catalysis, and drug development. Phosphenous acid, systematically known as hypophosphorous acid (H₃PO₂), is a phosphorus oxoacid with a unique structure and reactivity.[1][2] Its reaction with pyridine, a weakly basic aromatic heterocycle, is expected to involve proton transfer from the acidic P-OH group to the lone pair of electrons on the pyridine nitrogen.

Understanding the kinetics and thermodynamics of this reaction is crucial for controlling reaction outcomes, optimizing conditions for product formation, and elucidating reaction mechanisms. This guide provides an in-depth analysis of the theoretical and experimental approaches to studying the phosphenous acid-pyridine reaction.

Theoretical Framework

The reaction between phosphenous acid and pyridine can be represented by the following equilibrium:

H₂P(O)OH + C₅H₅N ⇌ [H₂P(O)O]⁻ + [C₅H₅NH]⁺

The position of this equilibrium and the rate at which it is established are governed by the principles of chemical kinetics and thermodynamics.

2.1. Thermodynamics

The thermodynamic favorability of the reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) reflects the difference in bond energies between reactants and products, while the entropy change (ΔS) relates to the change in disorder of the system.

While specific thermodynamic data for the phosphenous acid-pyridine system is unavailable, the acid dissociation constants (pKa) of related phosphorus acids provide insight into their acidic strength.

Table 1: Acid Dissociation Constants of Phosphoric Acid in Water at 25°C [3][4][5][6]

| Equilibrium | Kₐ | pKₐ |

| H₃PO₄ + H₂O ⇌ H₃O⁺ + H₂PO₄⁻ | 7.5 x 10⁻³ | 2.12 |

| H₂PO₄⁻ + H₂O ⇌ H₃O⁺ + HPO₄²⁻ | 6.2 x 10⁻⁸ | 7.21 |

| HPO₄²⁻ + H₂O ⇌ H₃O⁺ + PO₄³⁻ | 4.2 x 10⁻¹³ | 12.38 |

Hypophosphorous acid is a significantly stronger monoprotic acid than phosphoric acid, with a pKa of approximately 1.2. This suggests that the equilibrium for its reaction with a base like pyridine (pKb of its conjugate acid is ~5.2) would favor the formation of the pyridinium hypophosphite salt.

2.2. Kinetics

The rate of the acid-base reaction is dependent on the concentrations of the reactants and the rate constant (k), as described by the rate law. For a simple bimolecular reaction, the rate law would be:

Rate = k[H₂P(O)OH][C₅H₅N]

The rate constant is temperature-dependent and is related to the activation energy (Ea) of the reaction by the Arrhenius equation. Proton transfer reactions between acids and bases are often very fast, potentially requiring specialized techniques for their measurement.

Experimental Protocols

To determine the kinetic and thermodynamic parameters for the reaction of phosphenous acid with pyridine, a combination of spectroscopic and calorimetric techniques would be employed.

3.1. Determination of Reaction Kinetics using Stopped-Flow Spectroscopy

For rapid reactions, stopped-flow spectroscopy allows for the measurement of kinetic data on the millisecond timescale.[7][8][9][10][11]

-

Principle: Small volumes of reactant solutions are rapidly driven from syringes into a mixing chamber and then into an observation cell. The flow is abruptly stopped, and the change in a spectroscopic signal (e.g., absorbance or fluorescence) is monitored as a function of time.

-

Instrumentation: A stopped-flow instrument coupled with a UV-Vis spectrophotometer or a spectrofluorometer.

-

Procedure:

-

Prepare stock solutions of phosphenous acid and pyridine in a suitable non-aqueous solvent (e.g., acetonitrile, dioxane). The solvent should be rigorously dried to avoid interference from water.

-

Load the reactant solutions into the drive syringes of the stopped-flow apparatus.

-

Initiate the experiment, which rapidly mixes the reactants and starts data acquisition.

-

Monitor the change in absorbance or fluorescence at a wavelength where either a reactant or product has a distinct spectral feature.

-

Analyze the resulting kinetic trace to determine the rate constant of the reaction.

-

3.2. Determination of Reaction Kinetics and Equilibrium using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction and determining equilibrium positions.[12][13][14][15][16]

-

Principle: The chemical shifts of atomic nuclei are sensitive to their chemical environment. By monitoring the changes in the integrals of NMR signals corresponding to the reactants and products over time, the reaction kinetics can be determined. At equilibrium, the ratio of the integrals provides the equilibrium constant.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Procedure:

-

Prepare a solution of phosphenous acid in a deuterated non-aqueous solvent (e.g., acetonitrile-d₃) in an NMR tube.

-

Acquire an initial NMR spectrum (e.g., ¹H or ³¹P).

-

Inject a known amount of pyridine into the NMR tube and immediately begin acquiring spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to the acid, the base, and the resulting salt.

-

Plot the concentrations of reactants and products as a function of time to determine the rate constant.

-

Once the reaction has reached equilibrium, the ratio of product to reactant concentrations can be used to calculate the equilibrium constant (K_eq).

-

3.3. Determination of Thermodynamic Parameters using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding interaction, allowing for the determination of the enthalpy (ΔH), entropy (ΔS), and binding affinity (K_a).[17][18][19][20][21]

-

Principle: A solution of one reactant (the titrant) is incrementally injected into a sample cell containing the other reactant. The heat released or absorbed during the binding event is measured.

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

Prepare solutions of phosphenous acid and pyridine in the same buffer or solvent to minimize heats of dilution.

-

Degas the solutions to prevent the formation of air bubbles.

-

Load the phosphenous acid solution into the sample cell and the pyridine solution into the injection syringe.

-

Perform a series of injections, allowing the system to reach thermal equilibrium after each injection.

-

The instrument records the heat change for each injection.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters: K_a, ΔH, and the stoichiometry of the reaction (n). From these, ΔG and ΔS can be calculated.

-

Visualizations

4.1. Experimental Workflow

Caption: General experimental workflow for studying reaction kinetics and thermodynamics.

4.2. Proposed Reaction Mechanism

Caption: Proposed proton transfer mechanism for the reaction.

Conclusion

While direct experimental data for the reaction of phosphenous acid and pyridine is currently lacking, this guide provides a robust framework for its investigation. By employing modern analytical techniques such as stopped-flow spectroscopy, NMR, and ITC, researchers can elucidate the kinetic and thermodynamic parameters that govern this fundamental acid-base reaction. The insights gained from such studies will be invaluable for applications in organic synthesis, catalysis, and the rational design of new chemical entities.

References

- 1. Hypophosphorous acid - Wikipedia [en.wikipedia.org]

- 2. HYPOPHOSPHORUS ACID - Ataman Kimya [atamanchemicals.com]

- 3. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 4. wyzant.com [wyzant.com]

- 5. Phosphate Buffer Issues [chem.fsu.edu]

- 6. chegg.com [chegg.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. web.williams.edu [web.williams.edu]

- 9. biologic.net [biologic.net]

- 10. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]

- 11. Stopped Flow FAQs [photophysics.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. ekwan.github.io [ekwan.github.io]

- 14. researchgate.net [researchgate.net]

- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. sapub.org [sapub.org]

- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 20. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 21. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Handling of Phosphenous Acid-Pyridine Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and handling of solutions of phosphenous acid (also known as phosphorous acid, H₃PO₃) in pyridine. Due to the limited availability of direct stability data for this specific formulation, this document synthesizes information on the individual properties of phosphenous acid and pyridine, their potential interactions, and general best practices for the handling of air- and moisture-sensitive reagents. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare, store, and utilize these solutions safely and effectively, while also providing a framework for establishing in-house stability protocols.

Introduction

Phosphenous acid, a diprotic acid with reducing properties, is a versatile reagent in organic synthesis. Pyridine, a polar, basic, and nucleophilic solvent, is frequently employed as a catalyst and reaction medium. The combination of these two components in solution is utilized in various chemical transformations. However, the inherent reactivity of both phosphenous acid and pyridine, coupled with their hygroscopic nature, necessitates a thorough understanding of their stability and appropriate handling procedures to ensure experimental reproducibility and safety. This guide aims to consolidate the available scientific knowledge to provide practical recommendations.

Physicochemical Properties

A summary of the relevant physicochemical properties of phosphenous acid and pyridine is presented in Table 1. Understanding these individual properties is fundamental to predicting their behavior in solution.

Table 1: Physicochemical Properties of Phosphenous Acid and Pyridine

| Property | Phosphenous Acid (H₃PO₃) | Pyridine (C₅H₅N) |

| Synonyms | Phosphorous Acid, Phosphonic Acid | Azabenzene, Azine |

| Molecular Formula | H₃PO₃ | C₅H₅N |

| Molar Mass | 82.00 g/mol | 79.10 g/mol |

| Appearance | White, deliquescent, crystalline solid[1] | Colorless liquid with a distinct, unpleasant, fish-like odor[2] |

| Melting Point | 73.6 °C[1] | -41.6 °C |

| Boiling Point | 200 °C (decomposes)[1] | 115.2 °C |

| Solubility | Soluble in water and alcohol[1] | Miscible with water and many organic solvents |

| Hygroscopicity | Highly hygroscopic[3] | Hygroscopic |

| pKa | pKa₁ = 1.3, pKa₂ = 6.7[1] | 5.25 (of the conjugate acid, pyridinium) |

| Key Reactivity | Reducing agent; disproportionates upon heating[4]; exists in tautomeric equilibrium with a minor P(OH)₃ form.[5] | Base, nucleophile, ligand; undergoes electrophilic substitution on the ring. |

Stability of Phosphenous Acid-Pyridine Solutions

Potential Degradation Pathways

The primary factors influencing the stability of phosphenous acid-pyridine solutions are the presence of water, oxygen, heat, and light.

-

Hydrolysis and Tautomerization: Phosphenous acid is highly hygroscopic, and any absorbed moisture can facilitate its conversion to phosphoric acid, especially in the presence of an oxidizing agent.[4] The tautomeric equilibrium between the predominant phosphonic acid form [HP(O)(OH)₂] and the minor phosphorous acid form [P(OH)₃] is a key aspect of its chemistry.[5]

-

Reaction with Pyridine: Pyridine, being a nucleophile and a base, can potentially react with phosphenous acid. While a simple acid-base reaction would form a pyridinium phosphite salt, more complex reactions involving the phosphorylation of pyridine could occur, particularly under elevated temperatures or in the presence of activating agents. The literature describes numerous reactions where phosphorus compounds functionalize the pyridine ring.[6][7][8]

-

Oxidation: The presence of atmospheric oxygen can lead to the oxidation of phosphenous acid to phosphoric acid. This process may be accelerated by impurities or exposure to light.

-

Thermal Decomposition: Upon heating, phosphenous acid can disproportionate to yield phosphine and phosphoric acid.[4] In a pyridine solution, the thermal stability may be altered, and this decomposition could be a concern at elevated temperatures.

A logical workflow for investigating the stability of a phosphenous acid-pyridine solution is presented in the following diagram.

Caption: A logical workflow for the systematic investigation of the stability of phosphenous acid-pyridine solutions.

The potential degradation of phosphenous acid in pyridine is illustrated in the following signaling pathway diagram.

Caption: Potential degradation pathways for phosphenous acid in a pyridine solution.

Handling and Storage

Given the hygroscopic and potentially reactive nature of phosphenous acid-pyridine solutions, stringent handling and storage protocols are essential.

Personal Protective Equipment (PPE)

When handling phosphenous acid and pyridine, appropriate PPE must be worn.[9] This includes:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of pyridine vapors.

Preparation of Solutions

-

Inert Atmosphere: Due to the hygroscopic nature of both components, solutions should be prepared under an inert atmosphere (e.g., nitrogen or argon) using dried glassware and anhydrous pyridine.[2][10][11][12]

-

Glassware: Glassware should be oven-dried and cooled under a stream of inert gas before use.

-

Addition Sequence: Phosphenous acid, being a solid, should be added to the pyridine solvent. The dissolution may be exothermic, and cooling may be necessary for large quantities.

Storage

-

Containers: Store solutions in tightly sealed, amber glass bottles to protect from light and moisture.[10]

-

Atmosphere: For long-term storage, the headspace of the container should be flushed with an inert gas.

-

Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[9] Refrigeration may be considered to slow potential degradation, but the solution should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Experimental Protocols

The following are generalized protocols for the preparation and analysis of phosphenous acid-pyridine solutions. Researchers should adapt these based on their specific experimental needs and available equipment.

Protocol for the Preparation of a 1 M Phosphenous Acid-Pyridine Solution

-

Glassware Preparation: Dry a 100 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a rubber septum while hot and allow it to cool under a gentle stream of nitrogen or argon.

-

Reagent Handling: In a glovebox or under a positive pressure of inert gas, weigh 8.20 g of phosphenous acid into the dried flask.

-

Solvent Addition: Using a syringe, add 80 mL of anhydrous pyridine to the flask.

-

Dissolution: Stir the mixture at room temperature until the phosphenous acid is completely dissolved.

-

Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and add anhydrous pyridine to the mark.

-

Storage: Transfer the solution to a clean, dry, amber glass bottle with a screw cap. Flush the headspace with inert gas before sealing.

Protocol for Stability Analysis by ³¹P NMR Spectroscopy

-

Sample Preparation: At each time point of the stability study, withdraw an aliquot of the phosphenous acid-pyridine solution (e.g., 0.5 mL) under an inert atmosphere.

-

NMR Tube Preparation: Dilute the aliquot with deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire a quantitative ³¹P NMR spectrum. Use a sufficient relaxation delay to ensure accurate integration of all phosphorus signals.

-

Data Analysis: Integrate the signal corresponding to phosphenous acid and any new signals that appear over time, which may correspond to degradation products such as phosphoric acid. The relative integrals can be used to determine the percentage of remaining phosphenous acid.[13][14]

The workflow for preparing a phosphenous acid-pyridine solution is depicted below.

Caption: A typical workflow for the preparation of a phosphenous acid-pyridine solution under inert conditions.

Conclusion

While direct, quantitative data on the stability of phosphenous acid in pyridine is scarce, a thorough understanding of the chemical properties of each component allows for the development of robust handling and storage procedures. The primary concerns are exposure to moisture and oxygen, which can be mitigated by working under an inert atmosphere with anhydrous solvents and dried glassware. Researchers are strongly encouraged to perform their own stability assessments for their specific solution concentrations and storage conditions, utilizing techniques such as ³¹P NMR spectroscopy. By following the guidelines outlined in this technical guide, scientists can prepare and utilize phosphenous acid-pyridine solutions with greater confidence in their stability and with enhanced safety.

References

- 1. Phosphorous acid - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Hypophosphorous acid - Wikipedia [en.wikipedia.org]

- 6. Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. ossila.com [ossila.com]

- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Analysis of Phosphenous Acid-Pyridine Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphenous acid (H₃PO₂), also known as hypophosphorous acid, and its derivatives are of significant interest in various chemical and pharmaceutical contexts. When reacted with nitrogenous bases such as pyridine, they can form adducts with unique structural and reactive properties. Understanding the spectroscopic characteristics of these adducts is crucial for their identification, characterization, and application in fields ranging from catalysis to medicinal chemistry.

This technical guide provides a comprehensive overview of the expected spectroscopic features of phosphenous acid-pyridine adducts, drawing upon data from closely related phosphorus acid-pyridine complexes. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, offering detailed insights into the interpretation of spectral data. Furthermore, it outlines a general experimental protocol for the synthesis and characterization of these adducts and includes visualizations of key concepts.

Predicted Spectroscopic Data

Due to the limited availability of specific experimental data for phosphenous acid-pyridine adducts in the reviewed literature, the following tables summarize representative spectroscopic data from analogous pyridine adducts of other phosphorus-containing acids, such as phosphonic and phosphinic acids. These data serve as a predictive guide for the characterization of phosphenous acid-pyridine adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of phosphorus-containing compounds. ³¹P NMR provides direct information about the phosphorus environment, while ¹H and ¹³C NMR are essential for characterizing the organic (pyridine) component of the adduct.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for a Generic Phosphenous Acid-Pyridine Adduct

| Proton | Predicted Chemical Shift (ppm) | Notes |

| Pyridine H-2, H-6 | 8.5 - 9.0 | Downfield shift upon protonation/adduct formation. |

| Pyridine H-3, H-5 | 7.5 - 8.0 | |

| Pyridine H-4 | 8.0 - 8.5 | |

| P-H | 6.0 - 8.0 | May appear as a doublet due to ¹J(P,H) coupling. |

| O-H | Variable | Broad signal, often exchanges with solvent. |

Table 2: Predicted ³¹P NMR Data for a Generic Phosphenous Acid-Pyridine Adduct and Related Compounds

| Compound Type | Predicted ³¹P Chemical Shift (ppm) | Predicted ¹J(P,H) Coupling Constant (Hz) |

| Phosphenous Acid-Pyridine Adduct | +10 to +30 | 400 - 600 |

| Phosphonic Acid Analogs | +5 to +25 | - |

| Phosphinic Acid-Pyridine Adducts | +20 to +40 | - |

Note: ³¹P NMR chemical shifts are referenced to 85% H₃PO₄.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and probing the nature of the interaction between phosphenous acid and pyridine. The formation of a pyridinium salt through proton transfer will result in characteristic changes in the IR spectrum.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for a Phosphenous Acid-Pyridine Adduct

| Functional Group / Vibration | Predicted Wavenumber (cm⁻¹) | Notes |

| P-H stretch | 2300 - 2450 | Strong, sharp band. |

| P=O stretch | 1150 - 1250 | Strong band. |

| P-O stretch | 900 - 1100 | |

| Pyridinium ring vibrations | ~1630, ~1540, ~1480 | The band around 1540 cm⁻¹ is characteristic of Brønsted acidity.[2] |

| N-H stretch (pyridinium) | 2800 - 3200 | Broad band, indicative of hydrogen bonding. |

| O-H stretch | 2500 - 3000 | Broad, may overlap with N-H stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the adduct. Depending on the ionization technique, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) may be observed.

Table 4: Predicted Mass Spectrometry Data for a Generic Phosphenous Acid-Pyridine Adduct

| Ion | Predicted m/z | Notes |

| [Phosphenous Acid + Pyridine + H]⁺ | 146 | Protonated adduct. |

| [Pyridine + H]⁺ | 80 | Protonated pyridine. |

| [Phosphenous Acid + H]⁺ | 67 | Protonated phosphenous acid. |

| Common Fragments | Varies | Loss of H₂O, HPO₂, etc. |

Note: Adduct formation with solvent or matrix ions (e.g., [M+Na]⁺) is also possible depending on the experimental conditions.[3]

Experimental Protocols

The following is a generalized protocol for the synthesis and spectroscopic characterization of a phosphenous acid-pyridine adduct. This protocol is based on methods used for the synthesis of related organophosphorus compounds.[4][5][6]

Synthesis of Phosphenous Acid-Pyridine Adduct

-

Reagents and Solvents:

-

Phosphenous acid (hypophosphorous acid, 50% aqueous solution)

-

Pyridine (anhydrous)

-

Anhydrous diethyl ether or toluene

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve a specific molar amount of phosphenous acid in a minimal amount of a suitable anhydrous solvent (e.g., toluene).

-

Slowly add an equimolar amount of anhydrous pyridine to the solution while stirring. The reaction may be exothermic, so cooling in an ice bath is recommended.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

If a precipitate forms, collect the solid by filtration under inert atmosphere. Wash the solid with cold anhydrous diethyl ether and dry under vacuum.

-

If no precipitate forms, the solvent can be removed under reduced pressure to yield the adduct.

-

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a sample by dissolving the adduct in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ³¹P NMR, use 85% H₃PO₄ as an external standard.[1]

-

-

IR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve the adduct in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the structure and analysis of phosphenous acid-pyridine adducts.

Caption: Formation of the phosphenous acid-pyridine adduct.

Caption: Experimental workflow for adduct analysis.

Caption: Protonation of pyridine to form the pyridinium ion.

Conclusion

The spectroscopic analysis of phosphenous acid-pyridine adducts relies on a combination of NMR, IR, and MS techniques. While direct experimental data for these specific adducts is sparse, a comprehensive understanding of their expected spectroscopic signatures can be derived from the analysis of closely related phosphorus acid-pyridine complexes. This guide provides the foundational knowledge and predictive data necessary for researchers, scientists, and drug development professionals to successfully identify and characterize these important chemical entities. The provided experimental protocol offers a starting point for their synthesis and subsequent analysis, and the visualizations aid in conceptualizing the key processes involved.

References

discovery of novel phosphorus-substituted pyridines

An In-depth Technical Guide to the Discovery of Novel Phosphorus-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-substituted pyridines represent a class of organophosphorus compounds of significant interest in medicinal chemistry, materials science, and catalysis.[1] The incorporation of a phosphorus moiety, such as a phosphonate, phosphine oxide, or phosphinamide group, into the pyridine ring modulates its electronic properties, lipophilicity, and metal-coordinating ability. These modifications have led to the development of compounds with a wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and antioxidant properties.[1][2] Furthermore, their utility as ligands in metal-catalyzed reactions and in the design of advanced materials like dyes and polymers underscores their importance.[1]

This technical guide provides a comprehensive overview of the core methodologies for synthesizing novel phosphorus-substituted pyridines, details key experimental protocols, and presents a structured summary of relevant data for researchers in the field.

Core Synthetic Strategies

The introduction of a phosphorus group onto a pyridine ring can be achieved through several strategic approaches, primarily categorized as radical, nucleophilic, and metal-catalyzed phosphorylation.

Radical Phosphorylation

Radical phosphorylation has emerged as a highly effective method for creating diverse phosphorus(V)-substituted pyridines.[1] This approach relies on the generation of phosphorus-centered radicals, which then react with the pyridine ring. Photocatalysis, in particular, has gained attention as an environmentally friendly method that allows reactions to proceed under mild conditions.[3]

A notable example is the photocatalytic phosphorylation of halopyridines with secondary phosphine oxides, which utilizes blue LED irradiation.[3] The proposed mechanism involves the formation of a complex between the halopyridine and a base, followed by light absorption and single-electron transfer to generate a pyridine radical, which then combines with the phosphorus radical.[3]

Experimental Workflow: Photocatalytic Radical Phosphorylation

Caption: General workflow for photocatalytic synthesis.

Key Experimental Protocol: Photocatalytic Synthesis of 2-Phosphine Oxide-Substituted Pyridines [1][3]

-

Reagent Preparation : In an oven-dried Schlenk tube, combine the 2-halopyridine (0.2 mmol), the secondary phosphine oxide (0.24 mmol, 1.2 equiv), and potassium tert-butoxide (tBuOK) (0.4 mmol, 2.0 equiv).

-

Reaction Setup : Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add the appropriate solvent (e.g., 2 mL of anhydrous DMSO).

-

Photocatalysis : Place the reaction tube approximately 5-7 cm from a blue LED lamp (e.g., 30W, 460-470 nm) and stir the mixture at room temperature. Use a fan to maintain a constant temperature.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, quench the reaction by adding 10 mL of water.

-

Extraction : Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired phosphine oxide-substituted pyridine.

Nucleophilic Phosphorylation

Direct nucleophilic phosphorylation of the pyridine ring is another key strategy.[3] This method often requires activation of the pyridine ring to make it more susceptible to nucleophilic attack. One approach involves the coupling of pyridines with secondary phosphine oxides using an oxidant, such as an activated acetylene (e.g., diphenyl ethynyl ketone).[3] The proposed mechanism proceeds via an aza-Michael addition of the pyridine to the acetylene, which activates the pyridine ring for a subsequent nucleophilic attack by the deprotonated phosphine oxide at the 4-position.[3]

Logical Relationship: Nucleophilic Phosphorylation Mechanism

Caption: Proposed mechanism for nucleophilic phosphorylation.

Key Experimental Protocol: Synthesis of 4-Phosphine Oxide-Substituted Pyridines [2][3]

-

Reaction Setup : To a solution of the pyridine (1.0 mmol) and diphenyl ethynyl ketone (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., 5 mL of MeCN), add the secondary phosphine oxide (1.0 mmol, 1.0 equiv).

-

Reaction Conditions : Stir the mixture at 70-75 °C for the required time (typically 5.5-7 hours).

-

Monitoring : Monitor the reaction for the consumption of starting materials via TLC.

-

Work-up : After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification : Purify the residue directly by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate) to isolate the pure 4-phosphine oxide-substituted pyridine.

Other Synthetic Methods

Besides radical and nucleophilic pathways, other methods have been developed. These include traditional cross-coupling reactions like the Hirao and Arbuzov reactions, as well as multi-component oxidative couplings.[1][4] For instance, pyridine-3-phosphonates can be synthesized via a three-component reaction of a β-keto phosphonate, a Mannich base, and ammonium acetate.[1]

Quantitative Data Summary

The efficiency of synthetic methods is best evaluated through quantitative data. The following tables summarize yields for representative reactions.

Table 1: Representative Yields for Photocatalytic Phosphorylation of Halopyridines [1][3]

| Halopyridine Substrate | Phosphorus Reagent | Product Position | Yield (%) |

| 2-Bromopyridine | Diphenylphosphine oxide | 2 | 85 |

| 2-Chloropyridine | Diphenylphosphine oxide | 2 | 78 |

| 3-Bromopyridine | Dibutylphosphine oxide | 3 | 72 |

| 3-Iodopyridine | Diphenylphosphine oxide | 3 | 91 |

Table 2: Representative Yields for Nucleophilic Phosphorylation of Pyridines [3]

| Pyridine Substrate | Phosphorus Reagent | Oxidant | Yield (%) |

| Pyridine | Diphenylphosphine oxide | Diphenyl ethynyl ketone | 92 |

| 4-Methylpyridine | Diphenylphosphine oxide | Diphenyl ethynyl ketone | 88 |

| Pyridine | Dibutylphosphine oxide | Diphenyl ethynyl ketone | 85 |

| 4-Phenylpyridine | Diphenylphosphine oxide | Diphenyl ethynyl ketone | 90 |

Characterization of Phosphorus-Substituted Pyridines

Unequivocal structure determination is critical. The primary analytical techniques employed are ³¹P NMR spectroscopy and X-ray crystallography.

³¹P NMR Spectroscopy

³¹P NMR is a powerful and direct method for characterizing phosphorus-containing compounds due to the 100% natural abundance of the ³¹P nucleus and its wide chemical shift range.[5][6] The chemical shift provides information about the oxidation state and chemical environment of the phosphorus atom.

Workflow: Compound Characterization

Caption: Standard workflow for structural characterization.

Table 3: Typical ³¹P NMR Chemical Shift (δ) Ranges [5][6]

| Phosphorus Moiety | Oxidation State | Typical δ Range (ppm) | Notes |

| Phosphines (Pyr-PR₂) | +3 | -5 to -30 | Highly sensitive to substituents |

| Phosphine oxides (Pyr-P(O)R₂) | +5 | +20 to +50 | Downfield shift relative to phosphines |

| Phosphonates (Pyr-P(O)(OR)₂) | +5 | 0 to +30 | Shielded relative to phosphine oxides |

| Phosphinates (Pyr-P(O)(OR)R) | +5 | +20 to +60 | Intermediate between oxides and phosphonates |

Note: Ranges are approximate and can vary based on substituents and solvent.

X-ray Crystallography

For unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the definitive method.[7] It provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, which is invaluable for understanding structure-activity relationships in drug design and the coordinating properties of ligands.[8][9] Obtaining suitable single crystals is often the rate-limiting step for this technique.

Applications in Drug Discovery and Catalysis

The unique properties of phosphorus-substituted pyridines make them valuable scaffolds in several scientific domains.

-

Medicinal Chemistry : These compounds have demonstrated a wide array of biological activities. Their ability to act as enzyme inhibitors, receptor antagonists, and antimicrobial agents makes them promising leads for drug development.[1][2] For example, certain derivatives have been identified as potential anticancer and antidiabetic agents.[1]

-

Coordination Chemistry and Catalysis : The pyridine nitrogen and the phosphorus atom can act as a bidentate P,N-ligand system, capable of coordinating with various transition metals.[8][10] These metal complexes are explored as catalysts in a range of organic transformations, including cross-coupling and hydroformylation reactions.[10][11]

-

Materials Science : The incorporation of a phosphorus group can tune the photophysical properties of the pyridine core, leading to applications in organic light-emitting diodes (OLEDs) and other functional materials.[1][12]

Conclusion

The field of phosphorus-substituted pyridines is rich with synthetic innovation and diverse applications. Modern methods, particularly those driven by photocatalysis and novel activation strategies, have made a wide range of these valuable compounds more accessible. The continued exploration of their synthesis and biological activities is expected to yield new therapeutic agents, more efficient catalysts, and novel materials. This guide serves as a foundational resource for scientists aiming to contribute to this exciting and rapidly evolving area of chemistry.

References

- 1. Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Organocatalytic access to 3-pyridylphosphonates from vinyl phosphonates and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 10. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Pyridine Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a phosphate group into the pyridine ring is a critical transformation in medicinal chemistry and drug development, profoundly influencing the bioactivity and pharmacokinetic properties of molecules. The inherent electronic nature of the pyridine ring allows for diverse reactivity, making the choice between electrophilic and nucleophilic attack a key consideration in synthetic strategy. This technical guide provides a comprehensive overview of the core principles governing pyridine phosphorylation, with a focus on the mechanistic dichotomy between electrophilic and nucleophilic pathways. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction mechanisms are presented to equip researchers with the knowledge to effectively implement these methodologies.

The Dichotomy of Pyridine Reactivity: Electrophilic vs. Nucleophilic Attack

The pyridine ring is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This electronic characteristic dictates its reactivity towards phosphorylation reagents.

Electrophilic Attack: In this pathway, the pyridine nitrogen acts as a nucleophile, attacking an electrophilic phosphorus species. This typically requires activation of the phosphorus reagent. However, direct electrophilic substitution on the pyridine ring is generally sluggish and requires harsh conditions. More commonly, the nitrogen atom itself is the site of initial electrophilic attack, forming a pyridinium salt. This activation strategy is pivotal in many phosphorylation reactions.

Nucleophilic Attack: Conversely, the electron-deficient carbon atoms of the pyridine ring, particularly at the C2, C4, and C6 positions, are susceptible to attack by nucleophilic phosphorus reagents. This approach often necessitates activation of the pyridine ring to enhance its electrophilicity, for example, through N-oxidation or coordination to a Lewis acid.

Mechanistic Pathways in Pyridine Phosphorylation

Several distinct mechanisms have been elucidated for the phosphorylation of pyridines, each with its own advantages and substrate scope.

Metal-Free Phosphination via Nucleophilic Attack

A prevalent metal-free approach involves the initial activation of pyridine with a strong electrophile, such as triflic anhydride (Tf₂O), to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by a phosphine. Density Functional Theory (DFT) calculations have shown that this reaction proceeds through a multi-step mechanism. The reaction is initiated by the nucleophilic attack of pyridine on Tf₂O to form an N-(trifluoromethylsulfonyl) pyridium triflate.[1] This is followed by the nucleophilic addition of the phosphine to the C4 position of the activated pyridine ring. The subsequent steps and the rate-determining step can vary depending on the nature of the phosphine used. For instance, with P(OEt)₃, ethyl abstraction is the rate-determining step, whereas with PPh₃, proton abstraction is rate-limiting.[1]

References

The Role of Pyridine as a Catalyst in Phosphonylation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonylation, the introduction of a phosphonate group into an organic molecule, is a critical transformation in medicinal chemistry and materials science. Phosphonates are key structural motifs in a variety of biologically active compounds, including antiviral and anticancer agents, enzyme inhibitors, and herbicides. The efficiency and selectivity of phosphonylation reactions are often dependent on the catalyst employed. Pyridine and its derivatives have emerged as versatile and effective catalysts in this domain, capable of acting through multiple mechanistic pathways. This technical guide provides an in-depth exploration of the catalytic roles of pyridine in key phosphonylation reactions, complete with mechanistic insights, experimental protocols, and quantitative data.

Pyridine as a Base Catalyst: The Atherton-Todd Reaction

One of the classic methods for forming phosphorus-heteroatom bonds is the Atherton-Todd reaction. In its archetypal form, a dialkyl phosphite reacts with an alcohol or amine in the presence of carbon tetrachloride and a base to form a phosphate or phosphoramidate, respectively. Pyridine can function as the base in this reaction, although tertiary amines like triethylamine are often more efficient.[1][2]

The primary role of the base is to facilitate the formation of a dialkyl phosphonate anion. This anion is the key nucleophile that attacks the halogen source (e.g., CCl₄), ultimately generating a reactive dialkyl chlorophosphate intermediate. This intermediate is then rapidly trapped by a nucleophile (such as an alcohol or amine) present in the reaction mixture.[3][4]

Reaction Mechanism

The mechanism of the Atherton-Todd reaction has been a subject of discussion, but a plausible pathway involving pyridine as a base catalyst is outlined below. The process begins with the deprotonation of the dialkyl phosphite by pyridine to form a pyridinium salt and the crucial dialkyl phosphonate anion. This anion then acts as a nucleophile.

General Experimental Protocol: Atherton-Todd Phosphorylation of an Alcohol

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 equiv.) and dry pyridine (2.0 equiv.) in anhydrous carbon tetrachloride (CCl₄) as the solvent.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

-

Reagent Addition: Add dialkyl H-phosphonate (1.2 equiv.) dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired dialkyl phosphate.

Quantitative Data

While highly effective, the use of pyridine as a simple base in the Atherton-Todd reaction often results in lower yields compared to stronger, non-nucleophilic bases or more sterically hindered amines. The following table provides representative data for the phosphonylation of various nucleophiles.

| Nucleophile | Phosphonylating Agent | Base | Solvent | Yield (%) | Reference |

| Benzylamine | Dibenzyl phosphite | aq. NH₃ | CCl₄ | ~80% | [3] |

| O-Alkylhydroxylamine | Dialkyl phosphite | Et₃N | CCl₄ | 45-97% | [3] |

| Hydrazine | Diethyl phosphite | Et₃N | CCl₄ | 90% | [3] |

| Phenylhydroxylamine | Diethyl phosphite | Et₃N | CH₂Cl₂ | 94% | [5] |

Note: Data often involves triethylamine (Et₃N) as the base, which is mechanistically analogous but more reactive than pyridine in this context.[1]

Pyridine as a Nucleophilic Catalyst: H-Phosphonate Condensation

In contrast to its role as a general base, pyridine can also act as a potent nucleophilic catalyst. This is particularly evident in the H-phosphonate method for oligonucleotide synthesis. In this process, an H-phosphonate monoester is activated by an acylating agent, typically pivaloyl chloride (PvCl), in the presence of pyridine.

Pyridine's lone pair of electrons are not delocalized within the aromatic ring, making the nitrogen atom nucleophilic. It attacks the activated H-phosphonate intermediate to form a highly reactive phosphonium salt, specifically a pyridinium-1-ylphosphonate intermediate. This intermediate serves as a superior phosphonylating agent, readily undergoing attack by the hydroxyl group of the growing oligonucleotide chain.[6][7][8]

Reaction Mechanism

The nucleophilic catalysis pathway involves three key stages: activation of the H-phosphonate, formation of the reactive pyridinium intermediate, and subsequent phosphonylation of the alcohol.

General Experimental Protocol: H-Phosphonate Coupling[9]

-

Preparation: Dry the nucleoside H-phosphonate monoester (1.0 equiv.) and the alcohol component (e.g., a support-bound oligonucleotide, 1.2 equiv.) by co-evaporation with anhydrous pyridine.

-

Solution Preparation: Prepare a 0.1 M solution of the nucleoside H-phosphonate in a 30:70 mixture of anhydrous pyridine/acetonitrile. Prepare a 0.5 M solution of pivaloyl chloride in anhydrous acetonitrile.

-

Activation & Coupling: In a dry syringe, draw up the H-phosphonate solution. Subsequently, draw up an equal volume of the pivaloyl chloride solution (this provides a five-fold molar excess of the activator).

-

Reaction: Mix the solutions in the syringe and immediately pass the activated mixture over the solid support containing the alcohol component. Continue to pass the solution back and forth through the support for 2-5 minutes.

-

Washing: After the coupling is complete, wash the solid support thoroughly with acetonitrile to remove excess reagents and byproducts.

-

Capping & Oxidation: Proceed with the standard capping step (e.g., with acetic anhydride) to block any unreacted hydroxyl groups. The final oxidation of all H-phosphonate diester linkages to phosphates is typically performed at the end of the entire oligonucleotide synthesis.

Enhanced Pyridine-Based Catalysts: DMAP and Pyridine-N-Oxides

While pyridine is an effective nucleophilic catalyst, its performance can be significantly enhanced through electronic modification. 4-(Dimethylamino)pyridine (DMAP) and pyridine-N-oxides are "super-nucleophilic" catalysts widely used in acylation and phosphorylation reactions.[9][10]

-

4-(Dimethylamino)pyridine (DMAP): The dimethylamino group at the 4-position acts as a powerful electron-donating group, increasing the electron density on the ring nitrogen and making it a much stronger nucleophile than pyridine.[11]

-

Pyridine-N-Oxides: The N-oxide oxygen atom can also donate electron density into the ring, enhancing the nucleophilicity of the pyridine system. These catalysts are particularly effective in promoting phosphorylation of alcohols by phosphoryl chlorides.[9][12]

The use of these enhanced catalysts often leads to faster reaction rates, milder reaction conditions, and higher yields, especially with sterically hindered or less reactive substrates.

| Catalyst | Substrate (Alcohol) | Phosphorylating Agent | Yield (%) | Reference |

| 4-Methylpyridine N-oxide | Benzyl alcohol | Diphenyl chlorophosphate | 92% | [12] |

| 4-Methylpyridine N-oxide | (R)-(-)-2-Phenyl-1-propanol | Diphenyl chlorophosphate | 87% | [12] |

| 4-Methylpyridine N-oxide | 1-Adamantanol | Diphenyl chlorophosphate | 85% | [12] |

| 4-Methylpyridine N-oxide | 1,5-Pentanediol | Diphenyl chlorophosphate | 91% | [12] |

| Imidazole | Cyclohexanol | Bis(2,2,2-trifluoroethyl) phosphite | 99% | [13] |

| DMAP | Cyclohexanol | Bis(2,2,2-trifluoroethyl) phosphite | 99% | [13] |

General Experimental Workflow

A typical phosphonylation reaction catalyzed by pyridine or its derivatives follows a standardized workflow from setup to product isolation. This logical progression is crucial for ensuring reproducibility and maximizing yield.

Conclusion

Pyridine is a versatile catalyst in phosphonylation chemistry, capable of operating through distinct mechanisms depending on the reaction context. As a base, it facilitates the deprotonation of H-phosphonates in the Atherton-Todd reaction, enabling the formation of a key chlorophosphate intermediate. As a nucleophile, particularly in H-phosphonate condensations, it actively participates in the reaction by forming a highly reactive pyridinium intermediate, accelerating the phosphonylation of alcohols. Furthermore, the catalytic activity of the pyridine scaffold can be dramatically amplified through substitution, with derivatives like DMAP and pyridine-N-oxides offering superior performance. Understanding these catalytic roles is essential for researchers in organic synthesis and drug development to effectively design and optimize synthetic routes to valuable phosphonate-containing molecules.

References

- 1. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 2. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 3. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]

- 7. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. citedrive.com [citedrive.com]

- 11. 4-N,N-Dimethylaminopyridine promoted selective oxidation of methyl aromatics with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. academic.oup.com [academic.oup.com]

Computational Modeling of Phosphenous Acid and Pyridine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational modeling of the interactions between phosphenous acid and pyridine. It details the theoretical frameworks, computational methodologies, and expected quantitative results for such studies. This document is intended to serve as a comprehensive resource for researchers in computational chemistry, materials science, and drug development who are interested in the non-covalent interactions involving phosphorus-based compounds and N-heterocycles.

Introduction

Phosphenous acid (H₂POH), the phosphorus analogue of nitrous acid, is a key molecule in organophosphorus chemistry. It exists in a tautomeric equilibrium with its more stable isomer, phosphinidene oxide (HP(O)H). The ability of the P(III) tautomer to act as a hydrogen bond donor through its hydroxyl group, and as a Lewis base through its phosphorus lone pair, makes its interaction with other molecules a subject of significant interest.

Pyridine, a simple aromatic N-heterocycle, is a widely used ligand in coordination chemistry and a fundamental building block in many pharmaceuticals. Its nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor and a Lewis base.

The interaction between phosphenous acid and pyridine is a model system for understanding the non-covalent forces that govern the association of phosphorus-containing functional groups with nitrogen-containing aromatic systems. These interactions are crucial in various fields, from catalyst design to the rational design of drugs that target enzymes with phosphorus-containing substrates or inhibitors. This guide outlines a computational approach to characterizing these interactions.

Computational Methodologies

A robust computational protocol is essential for accurately modeling the interaction between phosphenous acid and pyridine. The following methodologies, based on established practices for similar systems, are recommended.[1][2][3]

Software

All calculations can be performed using a major quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Level of Theory

Density Functional Theory (DFT) is a suitable method for balancing computational cost and accuracy for this type of system.

-

Functional: The B3LYP hybrid functional is a common choice that provides reliable results for geometries and energies of a wide range of molecules.[4][5] For a more accurate description of non-covalent interactions, a dispersion-corrected functional such as ωB97X-D or B3LYP-D3 is recommended.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is adequate for geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set, such as aug-cc-pVTZ, is preferable.

Solvation Model

To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) can be employed.[1][2] This model places the solute in a cavity within a dielectric continuum representing the solvent.

Analysis of Interactions

-

Interaction Energy: The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers. To correct for basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi should be applied.

-

Vibrational Frequency Analysis: Calculation of vibrational frequencies serves two purposes: to confirm that the optimized geometries are true minima on the potential energy surface (no imaginary frequencies) and to analyze the shift in vibrational modes upon complexation. A red shift in the O-H stretching frequency of phosphenous acid, for example, is indicative of hydrogen bond formation.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the intermolecular interactions. The presence of a bond critical point (BCP) between the hydrogen bond donor and acceptor, along with specific values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, can confirm and quantify the strength of the hydrogen bond.

Predicted Results and Discussion